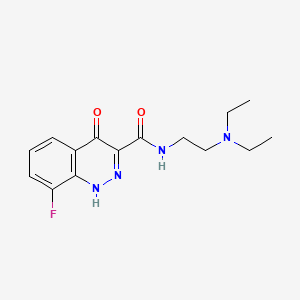
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- is a complex organic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . This compound, with its unique structure, has garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnoline derivatives .
Scientific Research Applications
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Aminocinnoline-3-carboxamide: Another cinnoline derivative with similar pharmacological properties.
2 H-benzo[h]cinnolin-3-ones: Known for their high receptor binding affinity.
3 H-benzo[f]cinnolin-2-ones: Exhibits selectivity against various histamine receptor subtypes.
Uniqueness
3-Cinnolinecarboxamide, N-(2-(diethylamino)ethyl)-8-fluoro-4-hydroxy- stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other cinnoline derivatives .
Properties
CAS No. |
187231-65-8 |
|---|---|
Molecular Formula |
C15H19FN4O2 |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-8-fluoro-4-oxo-1H-cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H19FN4O2/c1-3-20(4-2)9-8-17-15(22)13-14(21)10-6-5-7-11(16)12(10)18-19-13/h5-7H,3-4,8-9H2,1-2H3,(H,17,22)(H,18,21) |
InChI Key |
AAMDEFMSMSHHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NNC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)
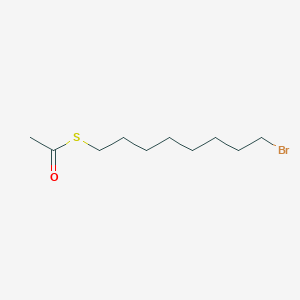
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)

![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
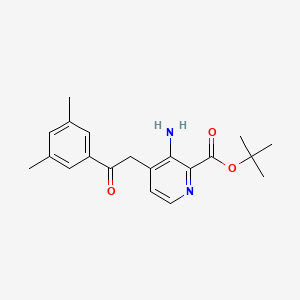
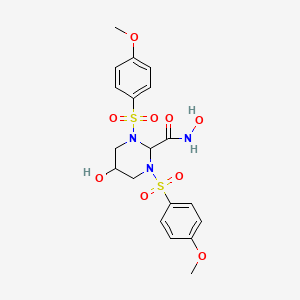

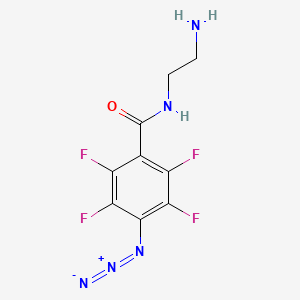
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
